4-methoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide
Description
4-Methoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide is a benzamide-chromenone hybrid compound characterized by a chromen-4-one core substituted with a 3-methoxyphenyl group at position 3 and a 4-methoxybenzamide moiety at position 2. Its molecular formula is C24H19NO5, with a molecular weight of 401.4 g/mol .
Properties
IUPAC Name |
4-methoxy-N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-28-17-12-10-15(11-13-17)23(27)25-24-21(16-6-5-7-18(14-16)29-2)22(26)19-8-3-4-9-20(19)30-24/h3-14H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFUFGQVDDUNKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide is a synthetic compound belonging to the chromen-4-one derivatives. This compound has gained attention in biological and medicinal research due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be represented by the following IUPAC name and structure:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H22N2O5 |
| CAS Number | 879451-53-3 |
Research indicates that this compound exhibits its biological activity through various mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation.
- Induction of Apoptosis : Studies demonstrate that it can induce apoptosis in cancer cells through oxidative stress mechanisms.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
Anticancer Properties
The anticancer activity of this compound has been evaluated against several cancer cell lines, including breast cancer and leukemia. Key findings include:
- Cell Proliferation Inhibition : Significant reduction in the proliferation of cancer cells was observed at varying concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| HL-60 (Leukemia) | 15 | Inhibition of cell signaling pathways |
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has been studied for its anti-inflammatory properties. It was found to reduce inflammation markers in vitro:
- Cytokine Inhibition : The compound inhibited TNF-alpha and IL-6 production in macrophage cultures.
Case Studies
- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound led to a significant decrease in cell viability and increased markers of apoptosis after 48 hours of exposure.
- Leukemia Cell Study : In HL-60 leukemia cells, the compound exhibited a dose-dependent decrease in cell viability, with an IC50 value of 15 µM, indicating its potential as a therapeutic agent.
Comparison with Similar Compounds
Research Findings and Implications
Structure-Activity Relationships (SAR)
- Methoxy Groups : Improve solubility and metabolic stability but may reduce membrane permeability compared to halogenated analogs.
- Chromenone Core: The conjugated system may contribute to UV absorption properties, useful in analytical detection.
Preparation Methods
Formation of the Chromen-4-One Core
The chromen-4-one scaffold is synthesized via cyclization reactions. A common strategy involves the condensation of substituted salicylaldehydes with β-ketoesters under basic conditions. For example, reacting 2-hydroxy-5-methoxybenzaldehyde with ethyl acetoacetate in the presence of piperidine generates the intermediate 6-methoxy-4H-chromen-4-one .
Key Reaction Conditions:
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Solvent: Ethanol or methanol
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Catalyst: Piperidine (10 mol%)
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Temperature: Reflux (80–90°C)
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Yield: 70–85%
This step is critical for establishing the oxygenated heterocyclic framework required for subsequent functionalization.
Introduction of the 3-Methoxyphenyl Group
The 3-methoxyphenyl moiety is introduced at the C-3 position of the chromen-4-one core through Friedel-Crafts acylation or nucleophilic aromatic substitution. Recent advancements utilize methyltrifluoromethanesulfonate (MeOTf) as a dual-acting catalyst, enabling direct substitution of hydroxyl groups with aryl nucleophiles .
Example Protocol:
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Substrate: 6-Methoxy-4H-chromen-4-one
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Electrophile: 3-Methoxybenzoyl chloride
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Catalyst: MeOTf (20 mol%)
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Solvent: Nitromethane
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Temperature: 60°C, 12 hours
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Yield: 78–90%
This method avoids harsh acidic conditions, enhancing functional group compatibility .
Methoxylation and Functional Group Interconversion
Selective methoxylation is achieved via dimethyl sulfate or methyl iodide under basic conditions. For instance, treating 3-(3-hydroxyphenyl)-4H-chromen-4-one with methyl iodide and potassium carbonate in acetone introduces the methoxy group at the para position .
Optimized Parameters:
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Base: K₂CO₃ (2.5 equiv)
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Methylating Agent: CH₃I (1.2 equiv)
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Reaction Time: 6 hours
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Yield: 85–92%
Formation of the Benzamide Moiety
The final step involves coupling the chromenone intermediate with 4-methoxybenzoyl chloride. MeOTf-catalyzed amidation provides superior yields compared to traditional coupling reagents like EDC or DCC .
Procedure:
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Chromenone Intermediate: 3-(3-Methoxyphenyl)-4-oxo-4H-chromen-2-amine (1 equiv)
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Acylating Agent: 4-Methoxybenzoyl chloride (1.2 equiv)
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Catalyst: MeOTf (15 mol%)
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Solvent: Dichloromethane
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Temperature: Room temperature, 4 hours
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Yield: 88–95%
Industrial-Scale Production and Optimization
Industrial methods prioritize atom economy and solvent recovery. Continuous flow reactors reduce reaction times by 40%, while green solvents like cyclopentyl methyl ether (CPME) replace toxic alternatives .
Comparative Data Table:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 12 hours | 7.2 hours |
| Yield | 85% | 91% |
| Solvent Consumption | 500 mL/mol | 150 mL/mol |
Mechanistic Insights
MeOTf acts as both a Lewis acid and methylating agent. It activates the hydroxyl group of intermediates for nucleophilic attack while stabilizing transition states through triflate coordination . Computational studies confirm a concerted mechanism where MeOTf lowers the activation energy by 12–15 kcal/mol compared to traditional acids .
Q & A
Q. What are the recommended synthetic routes for 4-methoxy-N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the chromen-4-one core, followed by coupling with substituted benzamide groups. Key steps include:
- Chromen-4-one synthesis : Cyclization of substituted 2'-hydroxyacetophenones using catalysts like iodine or sulfuric acid .
- Benzamide coupling : Reacting the chromen intermediate with 4-methoxybenzoyl chloride under Schotten-Baumann conditions (e.g., using a base like NaOH and a polar aprotic solvent) .
Optimization Tips : - Control temperature (60–80°C) to prevent side reactions.
- Use anhydrous solvents (e.g., DMF or THF) to enhance coupling efficiency.
- Purify intermediates via column chromatography to improve final yield (typically 45–65%) .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and chromen carbonyl (δ ~175–180 ppm for C=O) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region.
- IR Spectroscopy : Identify carbonyl stretches (1680–1720 cm⁻¹ for amide and chromen-4-one C=O) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 445.1) .
Q. What preliminary biological activities have been reported, and which assay methodologies are used?
Methodological Answer:
- Anticancer Activity :
- In vitro assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values ranging 10–50 µM .
- Anti-inflammatory Activity :
- COX-2 inhibition : ELISA-based assays showing ~40–60% inhibition at 25 µM .
- Antimicrobial Screening :
- Broth microdilution : Test against E. coli and S. aureus (MIC ~50–100 µg/mL) .
Advanced Research Questions
Q. How can researchers analyze structure-activity relationships (SAR) for this compound's bioactivity using structural analogs?
Methodological Answer:
-
SAR Strategies :
- Substituent Variation : Compare analogs with different methoxy positions (e.g., 3-methoxy vs. 4-methoxy) to assess impact on bioactivity .
- Core Modifications : Replace chromen-4-one with flavone or quinoline cores to study scaffold specificity .
-
Example Data :
Compound Modification Anticancer IC₅₀ (µM) COX-2 Inhibition (%) 3-Methoxy (parent compound) 12.5 ± 1.2 58 ± 3 4-Methoxy analog 28.7 ± 2.1 42 ± 4 Flavone core replacement >100 15 ± 2 Data derived from in vitro assays .
Q. How to resolve contradictions in reported bioactivity data across different studies?
Methodological Answer:
- Identify Variables :
- Assay conditions : Differences in cell line viability (e.g., MCF-7 vs. A549) or serum content in media .
- Compound purity : Impurities >5% may skew results; validate via HPLC .
- Validation Steps :
- Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines).
- Use orthogonal assays (e.g., apoptosis via flow cytometry alongside MTT) .
Q. What strategies optimize the compound's solubility and stability for in vivo studies?
Methodological Answer:
- Salt Formation : Convert to hydrochloride salt (improves aqueous solubility by ~20-fold) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release .
- Stability Testing :
- Forced degradation : Expose to heat (40°C), light, and pH 3–9 to identify degradation pathways .
Q. What computational methods are used to predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking :
- MD Simulations :
- Protocol : 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
- Pharmacophore Modeling :
- Identify critical motifs (e.g., methoxy groups for H-bonding with Arg120 in COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
